molecular formula C13H7ClN4S2 B12741532 Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- CAS No. 152423-16-0

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)-

Cat. No.: B12741532
CAS No.: 152423-16-0
M. Wt: 318.8 g/mol
InChI Key: JJRAETHZTYXMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, including enzyme inhibition and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- typically involves the reaction of cyanoketene dithioacetal with various substituted hydrazines under reflux conditions in dry dimethylformamide (DMF) in the presence of trimethylamine (TEA) . This method yields the desired compound with good efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise as an enzyme inhibitor. It has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid. This makes it a potential candidate for the treatment of gout and hyperuricemia .

Medicine

In medicine, Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- has demonstrated anticancer properties. It has been found to inhibit the growth of various cancer cell lines, making it a potential lead compound for the development of new anticancer drugs .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of xanthine oxidase, preventing the conversion of hypoxanthine to xanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, alleviating symptoms of gout.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo(3,4-d)thiazolo(3,2-a)pyrimidine-4(1H)-thione, 6-(4-chlorophenyl)- stands out due to its dual enzyme inhibitory and anticancer properties

Properties

CAS No.

152423-16-0

Molecular Formula

C13H7ClN4S2

Molecular Weight

318.8 g/mol

IUPAC Name

12-(4-chlorophenyl)-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraene-2-thione

InChI

InChI=1S/C13H7ClN4S2/c14-8-3-1-7(2-4-8)10-6-20-13-16-11-9(5-15-17-11)12(19)18(10)13/h1-6H,(H,15,17)

InChI Key

JJRAETHZTYXMNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC4=C(C=NN4)C(=S)N23)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.